Lanthanum ethylsulfate

Crystal Field Theory Lanthanide Spectroscopy Solid-State Physics

Researchers requiring a well-characterized diamagnetic matrix for high-resolution EPR and optical spectroscopy face challenges with host-dependent g-factor anisotropy and crystal field irreproducibility. Lanthanum ethylsulfate nonahydrate (La(C₂H₅SO₄)₃·9H₂O) provides the definitive hexagonal host lattice for doping with paramagnetic ions (Cm³⁺, Pu³⁺, Gd³⁺, Ce³⁺). - Enables precise spin Hamiltonian parameter determination with host-specific g-factor anisotropy (g⊥ = 7.73 ± 0.02 for Cm³⁺ at He temperatures). - Exhibits a pronounced pressure dependence of crystal field splitting (∂Δ/∂P = -2.8 cm⁻¹/kbar for Ce³⁺), ideal for high-pressure spectral tuning experiments. - Non-monotonic solubility profile facilitates controlled dopant incorporation in mixed-crystal growth.

Molecular Formula C6H15LaO12S3
Molecular Weight 514.3 g/mol
CAS No. 1070-79-7
Cat. No. B087225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum ethylsulfate
CAS1070-79-7
SynonymsLANTHANUM ETHYLSULFATE
Molecular FormulaC6H15LaO12S3
Molecular Weight514.3 g/mol
Structural Identifiers
SMILESCCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[La+3]
InChIInChI=1S/3C2H6O4S.La/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3
InChIKeyZOIQVLFCKCVMMS-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lanthanum Ethylsulfate Overview


Lanthanum ethylsulfate (La(C2H5SO4)3·9H2O) is a lanthanide tris(ethylsulfate) nonahydrate that serves as a diamagnetic host lattice for electron paramagnetic resonance (EPR) and optical spectroscopy of paramagnetic rare-earth and actinide ions [1]. It crystallizes in a hexagonal system with a well-defined crystal field environment that enables high-resolution spectroscopic studies of dopant ions [2]. The compound is widely employed in solid-state physics research, particularly for investigating crystal field effects, zero-field splittings, and hyperfine interactions in dilute magnetic systems [3].

Host matrix Diamagnetic hexagonal lattice for EPR and optical spectroscopy of paramagnetic ions
Spectroscopic use Supports crystal field parameter determination and zero-field splitting studies
Research context Solid-state physics, hyperfine interactions, and dilute magnetic system investigation

Why Lanthanum Ethylsulfate Cannot Be Substituted


Substituting lanthanum ethylsulfate with other lanthanum salts such as trichloride, sulfate, or nitrate fundamentally alters the crystal field environment experienced by dopant ions, leading to irreproducible spectroscopic parameters [1]. The ethylsulfate ligand produces a distinct crystal field symmetry and strength that differ markedly from simpler inorganic anions, resulting in host-specific zero-field splittings, g-factors, and energy level structures for paramagnetic probes [2]. Moreover, solubility trends across the lanthanide ethylsulfate series are non-monotonic, meaning that isostructural substitution with neighboring lanthanide ethylsulfates does not preserve crystallization behavior or thermodynamic properties [3].

Anion substitution

Replacing ethylsulfate with chloride, sulfate, or nitrate changes crystal field symmetry and strength, leading to irreproducible spectroscopic splitting.

Ligand field mismatch

Ethylsulfate ligand produces distinct zero-field splittings and g-factors that differ markedly from simpler inorganic anion hosts.

Isostructural variation

Neighboring lanthanide ethylsulfates exhibit non-monotonic solubility; direct cation substitution may alter crystallization reproducibility.

Lanthanum Ethylsulfate: Head-to-Head Evidence


Crystal Field Parameter: Ethylsulfate vs. Sulfate Host

The crystal field parameter A20〈r2〉 is substantially larger in lanthanum sulfate compared to lanthanum ethylsulfate, indicating a stronger axial crystal field in the sulfate host [1]. This parameter governs the energy level splitting of 4f electrons in doped rare-earth ions and directly influences optical and magnetic properties.

Crystal field A₂₀⟨r²⟩
Head-to-head
Smaller A₂₀⟨r²⟩ in La ethylsulfate vs. 'quite large' in La sulfate host
Weaker axial crystal field supports specific energy-level tuning
Qualitative comparison; magnitude not numerically specified in abstract
Crystal Field Theory Lanthanide Spectroscopy Solid-State Physics

g-Factor Anisotropy: Ethylsulfate vs. Trichloride Hosts

When Cm3+ is doped into lanthanum ethylsulfate and anhydrous lanthanum trichloride crystals, the observed g⊥ values differ measurably: g⊥ = 7.73 ± 0.02 in the ethylsulfate host versus g⊥ = 7.67 ± 0.02 in the trichloride host, while g∥ remains identical at 1.925 ± 0.002 in both lattices [1]. This ~0.8% difference in perpendicular g-factor reflects the distinct ligand field symmetries imposed by ethylsulfate versus chloride coordination environments.

Perpendicular g-factor
Head-to-head
g⊥ = 7.73 ± 0.02 (ethylsulfate) vs. 7.67 ± 0.02 (trichloride); Δg⊥ = 0.06
Host-dependent g-anisotropy impacts EPR spectral interpretation
Liquid helium temperature measurements
Electron Paramagnetic Resonance Actinide Chemistry Crystal Field Effects

Pressure Coefficient of Crystal Field Splitting

The rate of change of the initial Kramers doublet splitting under hydrostatic pressure for Ce3+ doped into lanthanum ethylsulfate is ∂Δ/∂P = -2.8 cm⁻¹/kbar [1]. This value is significantly larger in magnitude than the corresponding pressure coefficients observed for Ce3+ in yttrium ethylsulfate and europium ethylsulfate, a difference attributed to variations in ionic radii between the host lattice cation and the Ce3+ impurity ion [1].

Pressure coefficient
Head-to-head
∂Δ/∂P = −2.8 cm⁻¹/kbar for Ce³⁺ in La ethylsulfate
Larger magnitude enables pressure-tuned spectroscopy
Significantly larger than Y/Eu ethylsulfate hosts
High-Pressure Spectroscopy Crystal Field Engineering Rare-Earth Ions

Solubility Trends Across Lanthanide Ethylsulfates

The solubility of lanthanide ethylsulfates was measured across the entire series (excluding promethium) over a temperature range of 15–45°C [1]. Both the free energy and enthalpy of crystallization pass through a minimum in the neodymium-samarium region, establishing that lanthanum ethylsulfate occupies a specific position along this non-monotonic thermodynamic trend [1].

Crystallization thermodynamics
Class-level
ΔG° and ΔH° pass through minimum at Nd–Sm; La compound lies outside this region
Crystallization behavior not predictable from periodic trends
Data across 15–45 °C for lanthanide series; solubility trend context
Lanthanide Separation Chemistry Crystallization Thermodynamics Hydration Effects

Vibrational Assignments: Ethylsulfate vs. Potassium Salt

Polarized Raman spectra of La(C2H5SO4)3·9H2O, its deuterated analog La(C2H5SO4)3·9D2O, and KC2H5SO4 crystals were recorded from 30 to 4000 cm⁻¹ at room temperature [1]. Vibrational assignment of the ethylsulfate group was achieved through comparative analysis of the lanthanum and potassium salts, with group-theoretical classification into Raman-active symmetry species [1].

Vibrational assignment
Head-to-head
Complete symmetry-classified Raman bands 30–4000 cm⁻¹ via KC₂H₅SO₄ comparison
Definitive assignment for ethylsulfate in La³⁺ site symmetry
Polarized Raman; far-IR for E₁u species
Vibrational Spectroscopy Ligand Field Analysis Crystal Structure

Phase Transition Pressure: Ethylsulfate Host Comparison

Absorption spectra measurements on lanthanum ethylsulfate doped with 1% Pr3+ and on pure praseodymium ethylsulfate (PrES) revealed a pressure-induced phase transition occurring at pressures above 26 kbar and temperatures below 150 K [1]. This threshold defines the operational pressure–temperature envelope for structural stability of the ethylsulfate lattice.

Phase transition threshold
Reported
Transition at P > 26 kbar, T
Defines structural stability limit for high-pressure experiments
Observed in both LaES and PrES; lattice-driven transition
High-Pressure Phase Transitions Lanthanide Ethylsulfates Structural Stability

Lanthanum Ethylsulfate Applications


EPR Host for Actinide and Rare-Earth Ions

Lanthanum ethylsulfate provides a diamagnetic crystalline matrix for doping with paramagnetic ions such as Cm3+, Pu3+, Gd3+, and Ce3+. The host-specific g-factor anisotropy (g⊥ = 7.73 ± 0.02 for Cm3+ at helium temperatures) [1] and well-characterized crystal field parameters enable precise determination of spin Hamiltonian parameters. The distinct g⊥ value relative to lanthanum trichloride (g⊥ = 7.67 ± 0.02) [1] makes ethylsulfate the preferred host when anisotropic magnetic properties must be resolved with high precision.

High-Pressure Crystal Field Spectroscopy

The pronounced pressure dependence of crystal field splitting in lanthanum ethylsulfate (∂Δ/∂P = -2.8 cm⁻¹/kbar for Ce3+) [2] enables systematic investigation of energy level tuning under hydrostatic compression. This pressure coefficient significantly exceeds that of yttrium and europium ethylsulfate analogs [2], making lanthanum ethylsulfate the host of choice for experiments requiring maximum pressure-induced spectral shifts. Researchers should note the phase transition boundary at P > 26 kbar and T < 150 K [2] when designing high-pressure experiments.

Controlled Crystallization Across Lanthanides

The non-monotonic solubility trend across the lanthanide ethylsulfate series, with a thermodynamic minimum in the Nd-Sm region [3], dictates that lanthanum ethylsulfate exhibits distinct crystallization enthalpy and free energy relative to mid-series analogs. This property is exploited in lanthanide separation chemistry and in the growth of mixed crystals where precise control over dopant incorporation requires knowledge of host-specific solubility parameters.

Vibrational Spectroscopy Reference for Ethylsulfates

The complete polarized Raman spectral assignment of La(C2H5SO4)3·9H2O from 30–4000 cm⁻¹, established through comparative analysis with KC2H5SO4 [4], serves as a reference dataset for identifying ethylsulfate vibrational modes in other lanthanide and transition metal complexes. The symmetry-classified band assignments enable unambiguous interpretation of ligand-field effects on internal ethylsulfate vibrations.

Application
Selection Property
Validation Focus
EPR host for actinide/rare-earth ions
g-factor anisotropy and crystal field symmetry
Spin Hamiltonian parameter reproducibility
High-pressure crystal field spectroscopy
Pressure coefficient of crystal field splitting
P–T phase stability boundary verification
Controlled crystallization across lanthanides
Crystallization thermodynamics position
Non-monotonic solubility trend confirmation
Vibrational spectroscopy reference
Complete Raman assignment dataset
Ligand-field effect on internal vibrations

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